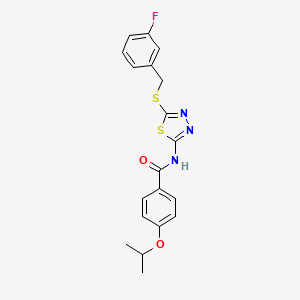

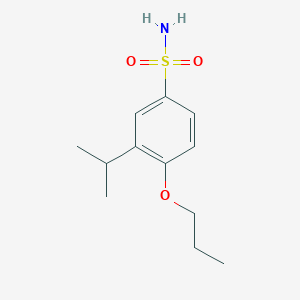

![molecular formula C23H20N4O4 B2847415 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1260911-42-9](/img/structure/B2847415.png)

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several structural components, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a 1H-pyrrol-1-yl group, and a 2-ethylphenyl group . These groups are common in various organic compounds and can contribute to the compound’s overall properties.

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography , NMR spectroscopy , or computational chemistry. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible.Aplicaciones Científicas De Investigación

Drug-likeness and Microbial Investigation

Research has focused on synthesizing compounds with the inclusion of benzodioxol, oxadiazol, and pyrrol entities, which have been evaluated for their drug-likeness properties and in vitro antimicrobial activities. These compounds have shown good to moderate activity against various bacterial and fungal strains, indicating their potential as antimycobacterial, antifungal, and antibacterial agents. The studies employ in silico ADME prediction to assess drug-likeness, highlighting the compounds' excellent properties suitable for further drug development (Pandya, Dave, Patel, & Desai, 2019).

Kinase Inhibitory and Anticancer Activities

Another application is in the domain of kinase inhibitory and anticancer activities, where compounds similar in structure have been synthesized and evaluated for their efficacy in inhibiting Src kinase and their potential as anticancer agents. These studies have found specific derivatives to show significant inhibition of cell proliferation in various cancer cell lines, offering a foundation for the development of new therapeutic agents targeting cancer (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

Antitumor Activity

The exploration of novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives has been conducted with the aim to evaluate their antitumor activities. Certain derivatives have demonstrated effectiveness surpassing that of reference drugs, signifying their potential in antitumor therapy (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009).

Insecticidal Assessment

Research into heterocycles incorporating thiadiazole moieties against agricultural pests, specifically the cotton leafworm Spodoptera littoralis, has led to the synthesis of innovative compounds. These efforts aim to develop safer, more effective insecticidal agents, addressing the need for agricultural pest control with minimal environmental impact (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O4/c1-2-15-6-3-4-7-17(15)24-21(28)13-27-11-5-8-18(27)23-25-22(26-31-23)16-9-10-19-20(12-16)30-14-29-19/h3-12H,2,13-14H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGUNTIRBKAMIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2847333.png)

![2-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B2847337.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide hydrochloride](/img/structure/B2847339.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![N-[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2847346.png)

![1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2847348.png)

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B2847352.png)

![(3,4-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2847354.png)